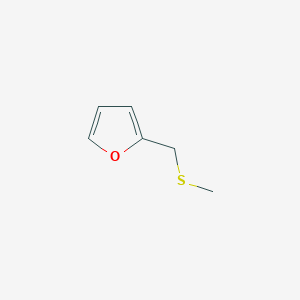

Furfuryl methyl sulfide

Description

Properties

IUPAC Name |

2-(methylsulfanylmethyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8OS/c1-8-5-6-3-2-4-7-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKSFHXVDHVKIBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061693 | |

| Record name | Furan, 2-[(methylthio)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale brown liquid; cooked onion-garlic-radish-mustard notes in dilution, strong sulfuraceous, coffee-like | |

| Record name | Furfuryl methyl sulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1008/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

64.00 to 65.00 °C. @ 15.00 mm Hg | |

| Record name | 2-(Methylthiomethyl)furan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032916 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, Insoluble in water,soluble in organic solvents, Miscible at room temperature (in ethanol) | |

| Record name | 2-(Methylthiomethyl)furan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032916 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Furfuryl methyl sulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1008/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.082-1.089 (20°) | |

| Record name | Furfuryl methyl sulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1008/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1438-91-1 | |

| Record name | 2-[(Methylthio)methyl]furan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1438-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furfuryl methyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001438911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, 2-[(methylthio)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Furan, 2-[(methylthio)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(methylthio)methyl]furan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FURFURYL METHYL SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LMB8355W32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(Methylthiomethyl)furan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032916 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Reaction Mechanism and Kinetics

The decomposition mechanism involves intramolecular hydrogen transfer from the furan oxygen to the thiocarbonyl sulfur, followed by synchronous C–O bond cleavage and COS extrusion. Kinetic analysis in xylene solvent revealed an activation enthalpy (ΔH‡) of 28.0 ± 1.3 kcal mol⁻¹ and an activation entropy (ΔS‡) of −2 ± 4 cal K⁻¹ mol⁻¹, consistent with a concerted process. Solvent polarity significantly influences reaction rates, with polar aprotic solvents accelerating decomposition by stabilizing the transition state.

Synthetic Protocol

A typical procedure involves:

-

Preparing O-furfuryl S-methyl xanthate from furfuryl alcohol and carbon disulfide under basic conditions.

-

Heating the xanthate in xylene at 150°C for 6–8 hours under inert atmosphere.

-

Isolating the product via fractional distillation (yield: 60–70%).

This method offers simplicity but requires careful temperature control to minimize side reactions, such as the formation of S-furfuryl S-methyl dithiocarbonate byproducts.

Alkylation of Sodium Furfuryl Mercaptide

The nucleophilic substitution of methyl halides with sodium furfuryl mercaptide provides a versatile route to this compound. Kirner and Richter first reported this approach, which was later optimized by Obata et al. for improved yields.

Reaction Conditions and Optimization

The mercaptide intermediate is generated by treating furfuryl mercaptan with sodium methoxide in methanol. Subsequent addition of methyl iodide at room temperature affords the sulfide after 12–24 hours. Key parameters include:

-

Solvent : Methanol enhances nucleophilicity but may lead to solvolysis; ethereal solvents reduce side reactions.

-

Temperature : Room temperature (25°C) minimizes competing elimination pathways.

-

Stoichiometry : A 1:1 molar ratio of mercaptide to methyl iodide ensures complete conversion.

Yields reach 40% under optimized conditions, with higher purity achieved through vacuum distillation (b.p. 45–47°C at 12 mmHg).

Comparative Analysis with Dimethyl Sulfate

Substituting methyl iodide with dimethyl sulfate improves atom economy and reduces halide waste. Hashiaume et al. achieved a 58% yield by reacting sodium furfuryl mercaptide with dimethyl sulfate under reflux. However, this method requires stringent pH control to prevent hydrolysis of the sulfate ester.

Reduction of Furfuryl Disulfide Derivatives

Early synthetic routes exploited the reduction of furfuryl disulfide intermediates, though this method has largely been superseded by more direct approaches. Patent US1715795A describes a two-step process involving:

-

Disulfide formation : Treating furfurol with ammonium sulfhydrate yields furfuryl disulfide.

-

Reductive cleavage : Sodium in alcohol reduces the disulfide to furfuryl mercaptan, which is subsequently methylated.

While historically significant, this method suffers from low overall yields (30–35%) and challenges in handling malodorous intermediates.

Critical Evaluation of Methodologies

Chemical Reactions Analysis

Furfuryl methyl sulfide undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding thiol.

Substitution: It can undergo nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Flavoring Agent in Food Products

Furfuryl methyl sulfide is primarily utilized as a flavoring agent due to its unique aroma profile, which is often described as coffee-like or roasted. Its applications include:

- Baked Goods: Used at concentrations of approximately 14 ppm.

- Soft Confectionery: Typically used at around 10 ppm.

- Frozen Dairy Products: Incorporated at about 7 ppm.

- Meat Products: Commonly added at 7 ppm.

- Desserts and Alcoholic Beverages: Utilized at 4 ppm.

- Soft Drinks and Sauces: Recommended usage is around 2 ppm .

Antimicrobial Properties

Recent studies have highlighted the potential of this compound derivatives in food preservation due to their antimicrobial properties. Research indicates that certain derivatives exhibit significant activity against foodborne pathogens, making them promising candidates for natural preservatives. Key findings include:

- Synthesis of Derivatives: Novel derivatives of 2-methyl-3-furyl sulfide have been synthesized, showing effective antimicrobial activity against various bacterial and fungal strains.

- Mechanism of Action: These compounds may inhibit biofilm formation and bacterial growth by disrupting quorum sensing mechanisms in pathogens such as Hafnia alvei and methicillin-resistant Staphylococcus aureus (MRSA) .

Industrial Applications

Beyond food flavoring and preservation, this compound serves several roles in industrial applications:

- Fragrance Industry: It is employed in perfumes and scented products due to its pleasant aroma, contributing to the overall fragrance profile.

- Chemical Synthesis: The compound acts as a building block in organic synthesis, particularly in the development of other sulfur-containing compounds .

- Research Applications: Studies have explored its potential anticancer properties by inducing apoptosis in cancer cells through reactive oxygen species production .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activities of synthesized 2-methyl-3-furyl sulfide derivatives against common foodborne bacteria. The disk diffusion method was employed to measure inhibition zones, revealing that certain derivatives significantly inhibited bacterial growth, suggesting their potential use in food preservation .

Case Study 2: Flavor Profile Analysis

Research conducted on the sensory characteristics of this compound confirmed its effectiveness in enhancing the flavor profile of coffee and meat products. The stability of the compound under various conditions was also assessed, indicating that it maintains its flavor integrity over time .

Mechanism of Action

The mechanism of action of furfuryl methyl sulfide involves its interaction with molecular targets and pathways related to sulfur metabolism. It can act as a nucleophile in chemical reactions, participating in various biochemical processes. The exact molecular targets and pathways are still under investigation, but its sulfur-containing structure plays a crucial role in its reactivity .

Comparison with Similar Compounds

Furfuryl Alcohol

- Structural Similarity : Both compounds share a furan backbone, but furfuryl alcohol has a hydroxyl (-OH) group instead of a methylthio group.

- Reactivity: Furfuryl methyl sulfide and furfuryl alcohol exhibit parallel reactivity in acid-catalyzed conversion to levulinic acid due to their analogous molecular configurations.

- Yield: The yield of levulinic acid from this compound increases monotonically with reaction time, mirroring trends observed for furfuryl alcohol .

Furfuryl Methyl Disulfide

- Structure : Contains a disulfide (-S-S-) bridge instead of a single thioether bond.

- Aroma Profile: Furfuryl methyl disulfide contributes a stronger "roasted coffee" aroma compared to the "garlic-like" notes of this compound .

- Concentration in Coffee : Furfuryl methyl disulfide is present at higher concentrations (64.93 ± 5.14 μg/L) compared to this compound (6.98 ± 0.33 μg/L) in fermented coffee beans .

- Antimicrobial Activity : Methyl furfuryl disulfide exhibits stronger biofilm inhibition in Hafnia alvei compared to this compound .

Furfuryl Thioacetate

- Structure : Features an acetylated thioester (-S-CO-CH₃) group.

- Aroma: Imparts a "sulfurous, roasted, burnt" aroma, distinct from the pungent garlic notes of this compound .

- Concentration in Coffee : Lower abundance (2.11 ± 0.15 μg/L) compared to this compound .

Functional Comparison with Other Sulfur Compounds

2-Methyl-3-Furyl Sulfide Derivatives

Diallyl Sulfides (e.g., Diallyl Disulfide)

- Bioactivity : Diallyl disulfide shows superior antibacterial activity against Salmonella and Vibrio parahaemolyticus compared to this compound .

- Aroma : Imparts alliaceous (garlic) aromas but lacks the vegetable-like undertones of this compound .

Key Data Tables

Table 1: Concentration of Sulfur Compounds in Fermented Coffee (μg/L)

| Compound | Mean Concentration | Aroma Description |

|---|---|---|

| This compound | 6.98 ± 0.33 | Sulfurous, pungent, garlic |

| Furfuryl methyl disulfide | 64.93 ± 5.14 | Roasted coffee |

| Furfuryl thioacetate | 2.11 ± 0.15 | Roasted, burnt |

Data sourced from coffee fermentation studies

Biological Activity

Furfuryl methyl sulfide (FMS) is a sulfur-containing compound with potential biological activities that have garnered interest in various fields, including food preservation, pharmaceuticals, and agriculture. This article provides a comprehensive overview of the biological activity of FMS, focusing on its antimicrobial properties, toxicity profiles, and potential applications.

- Molecular Formula : CHOS

- Molecular Weight : 128.19 g/mol

- CAS Number : 1438-91-1

- IUPAC Name : 2-(methylsulfanylmethyl)furan

- Physical State : Liquid at room temperature

- Boiling Point : 65 °C at 15 mmHg

- Flash Point : 63 °C

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Research indicates that derivatives of FMS can inhibit the growth of foodborne microorganisms, making them valuable in food preservation.

Key Findings

-

Antibacterial Activity :

- Studies have shown that FMS derivatives exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. For instance, compounds derived from 2-methyl-3-furyl sulfide were found to induce DNA breakage in human leukemia cells and produce reactive oxygen species, leading to apoptosis .

- In vitro tests revealed that specific FMS derivatives showed significant inhibition zones against Listeria monocytogenes, Vibrio parahemolyticus, and Penicillium italicum .

- Minimum Inhibitory Concentration (MIC) :

Table 1: Antimicrobial Activity of FMS Derivatives

| Compound | Pathogen | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| 3a | L. monocytogenes | 14 | 0.5 |

| 3b | V. parahemolyticus | 12 | 0.5 |

| 3c | P. italicum | 10 | 0.8 |

| 3d | A. niger | 15 | 0.7 |

| 3e | M. racemosus | 11 | 0.6 |

Toxicity Profiles

The safety assessment of this compound has been conducted through various studies to determine its no-observed-effect level (NOEL). A dietary study in rats indicated a NOEL of approximately 1.2 mg/kg body weight per day for related compounds . This suggests a relatively low toxicity profile when consumed within specified limits.

Case Studies

- Food Preservation :

- Pharmaceutical Applications :

Q & A

Q. Methodological Guidance

- Purity Analysis : Use gas chromatography–mass spectrometry (GC-MS) with a polar capillary column (e.g., DB-WAX) to resolve co-eluting sulfur-containing byproducts .

- Yield Optimization : Employ a fractional factorial design to test variables (temperature, solvent polarity, catalyst loading).

What advanced analytical techniques are recommended for characterizing this compound in complex matrices?

Advanced Research Question

this compound’s volatility and sulfur functionality complicate its detection in multicomponent systems (e.g., biological or environmental samples). Key techniques include:

- GC-MS with Sulfur-Specific Detection : Use pulsed flame photometric detection (PFPD) to enhance selectivity for sulfur-containing compounds. Retention indices for this compound are reported in NIST databases (e.g., NIST Chemistry WebBook) .

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 2.1 ppm for S–CH₃; δ 6.3–7.4 ppm for furan protons) and ¹³C NMR (δ 12–15 ppm for S–CH₃) for structural confirmation .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₆H₈OS, [M+H]⁺ = 129.0373) to distinguish from isobaric compounds .

How can researchers resolve contradictions in reported physicochemical properties of this compound?

Advanced Research Question

Discrepancies in properties like boiling point (reported 150–160°C) and solubility may arise from impurities or measurement protocols. For example:

- Boiling Point Variability : Impurities (e.g., residual solvents) lower observed boiling points. Use vacuum distillation with inline GC monitoring for accurate determination .

- Solubility in Polar Solvents : Conflicting data may stem from oxidation during testing. Conduct solubility studies under nitrogen with freshly distilled samples .

Q. Methodological Guidance

- Validate purity via elemental analysis (C, H, S) and cross-reference with computational predictions (e.g., COSMO-RS for solubility).

- Replicate experiments using standardized IUPAC protocols for physicochemical characterization .

What strategies are effective for studying the degradation pathways of this compound under environmental or biological conditions?

Advanced Research Question

Degradation mechanisms depend on environmental factors:

- Oxidative Pathways : In aerobic conditions, sulfoxide (furfuryl methyl sulfoxide) and sulfone derivatives form via radical intermediates. Use electron paramagnetic resonance (EPR) to detect transient radicals .

- Hydrolytic Stability : Under acidic or alkaline conditions, cleavage of the thioether bond may occur. Monitor via HPLC with UV detection (λ = 254 nm) .

Q. Experimental Design

- Use isotopically labeled analogs (e.g., ¹³C-methyl groups) to track degradation products via LC-MS/MS.

- Simulate environmental conditions in controlled reactors (e.g., pH, UV exposure) and quantify degradation kinetics .

How can computational modeling aid in predicting the reactivity of this compound in catalytic systems?

Advanced Research Question

Density functional theory (DFT) calculations predict reaction pathways and transition states. For example:

- Catalytic Hydrogenation : Model interactions with palladium or nickel catalysts to predict selectivity for sulfur removal versus furan ring hydrogenation .

- Adsorption Studies : Molecular dynamics (MD) simulations assess binding affinity to catalytic surfaces (e.g., zeolites or metal-organic frameworks) .

Q. Methodological Guidance

- Benchmark computational results against experimental data (e.g., activation energies from Arrhenius plots).

- Use software like Gaussian or ORCA for DFT, and VASP for surface adsorption studies .

What are the challenges in quantifying trace levels of this compound in biological systems, and how can they be mitigated?

Advanced Research Question

Low concentrations (ppb levels) and matrix interference (e.g., from proteins or lipids) complicate detection. Solutions include:

Q. Validation

- Spike-and-recovery experiments in relevant matrices (e.g., plasma or urine) to assess accuracy (target: 85–115% recovery).

- Cross-validate with alternative techniques (e.g., LC-MS/MS) to rule out false positives .

How do structural modifications to the furan ring or methyl group alter the chemical behavior of this compound?

Basic Research Question

Substituents on the furan ring (e.g., electron-withdrawing groups) or methyl group (e.g., isotopic labeling) influence reactivity:

Q. Experimental Approach

- Synthesize analogs (e.g., 5-nitrothis compound) and compare reaction rates via kinetic studies.

- Corrate Hammett σ values with observed reactivity trends .

What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Question

While specific toxicity data are limited, general precautions for volatile sulfur compounds apply:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.